molecular formula C21H17NO7 B2487770 N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021258-32-1

N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No. B2487770
M. Wt: 395.367
InChI Key: LQTHXBFNPUBKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyran and pyrazole derivatives involves multiple steps, including condensation reactions, crystallization processes, and the use of specific catalysts or reagents to achieve desired structures. For instance, related compounds are synthesized through processes that can include the formation of hydrogen-bonded dimers facilitated by N–H···O interactions and controlled by π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012). Another method involves three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds reveals complex interactions and conformations. For example, a novel pyrazole derivative showcased twisted conformation between pyrazole and thiophene rings, with the structure being confirmed by single-crystal X-ray diffraction studies. The structure exhibits three-dimensional supramolecular self-assembly, characterized by intermolecular hydrogen bonds and π···π stacking interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving related compounds often include multi-component domino reactions, facilitating the synthesis of biologically significant heterocycles. For instance, DABCO-catalyzed domino reactions in water have been utilized for the synthesis of novel derivatives, highlighting the efficiency and environmental benefits of such methods (Mohebat et al., 2017).

Physical Properties Analysis

The physical properties, such as crystalline structures and solubility, are crucial for understanding the behavior and potential applications of these compounds. The crystal and molecular structures are often stabilized by intermolecular hydrogen bonds, and properties like thermal stability and decomposition can be studied through techniques like thermogravimetric analysis (Kumara et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity and interaction with other compounds, are defined through various analyses, including spectroscopic methods and computational chemistry techniques. Studies often focus on the electronic structures, charge distribution, and potential for forming specific interactions, which are critical for applications in catalysis, materials science, and beyond (Karanewsky et al., 2016).

Scientific Research Applications

Design and Synthesis for Antibacterial Agents

A study focused on the design, synthesis, and QSAR studies of analogs related to the compound, highlighting their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized to evaluate their antibacterial and cytotoxic activities, indicating their potential in medicinal chemistry for developing new antibacterial agents without cytotoxic effects (Palkar et al., 2017).

Oxidation Processes for Chemical Synthesis

Research on the oxidation of related tetrahydrobenzofurans reveals an unprecedented transformation, leading to novel tetrahydrobenzofuran derivatives. This study showcases the compound's relevance in synthetic chemistry, particularly in the generation of new chemical structures through oxidation processes (Levai et al., 2002).

Antimicrobial Activity and SAR

A series of derivatives were synthesized to assess their antimicrobial activities and structure-activity relationships. Among these, certain compounds demonstrated potent antimicrobial activities, suggesting the compound's scaffold is a valuable starting point for developing new antimicrobial agents (Raju et al., 2010).

Herbicidal Activity

In agricultural research, derivatives of the compound were synthesized and evaluated for their herbicidal activity. The study found that certain substituents significantly enhance the herbicidal activity, indicating potential applications in developing new herbicides (Ohno et al., 2004).

Antiallergic Agents

Synthesis and evaluation of antiallergic agents based on the compound's framework revealed derivatives with potent antiallergic activity, comparable to existing treatments. This research highlights the compound's potential in developing new therapeutic agents for allergic conditions (Nohara et al., 1985).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO7/c1-25-15-4-2-3-13(7-15)10-26-20-11-27-19(9-16(20)23)21(24)22-14-5-6-17-18(8-14)29-12-28-17/h2-9,11H,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTHXBFNPUBKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.